molecular formula C13H19NO2 B1448701 2,2-Dimethyl-6-(phenoxymethyl)morpholine CAS No. 1803600-72-7

2,2-Dimethyl-6-(phenoxymethyl)morpholine

Cat. No.: B1448701
CAS No.: 1803600-72-7
M. Wt: 221.29 g/mol
InChI Key: JQGXNISTJBQAFH-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-6-(phenoxymethyl)morpholine” is a chemical compound with the CAS Number: 1803600-72-7 . It has a molecular weight of 221.3 and its IUPAC name is this compound . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO2/c1-13(2)10-14-8-12(16-13)9-15-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder . The molecular formula is C13H19NO2 .

Scientific Research Applications

Analytical Methods for Determining Antioxidant Activity

Morpholine derivatives are frequently involved in studies focusing on antioxidant activity. For instance, the review by Munteanu and Apetrei (2021) highlights critical tests for determining the antioxidant capacity of compounds, including those based on chemical reactions involving morpholine derivatives. These assays are pivotal in analyzing the antioxidant capacity of complex samples, suggesting that morpholine derivatives could play a role in such analyses due to their chemical reactivity and potential antioxidant properties (Munteanu & Apetrei, 2021).

Polyphenols and Health Benefits

While not directly related to 2,2-Dimethyl-6-(phenoxymethyl)morpholine, research on polyphenols demonstrates the scientific interest in compounds with antioxidant properties. The comprehensive review by Rasouli, Farzaei, and Khodarahmi (2017) on polyphenols underscores their significance against chronic diseases, linking the broader chemical exploration of phenolic compounds with potential health benefits. This indicates an ongoing scientific pursuit to understand and utilize compounds, possibly including morpholine derivatives, for their beneficial effects (Rasouli et al., 2017).

Morpholine and Pyrans Derivatives

The review by Asif and Imran (2019) specifically discusses the chemical and pharmacological interest in morpholine and pyrans derivatives, highlighting the broad spectrum of pharmacological profiles these derivatives exhibit. This review underlines the significance of morpholine rings in developing compounds with diverse pharmacological activities, suggesting that this compound could have potential applications in pharmacology and biochemistry due to its morpholine structure (Asif & Imran, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-6-(phenoxymethyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression that can alter cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell .

Properties

IUPAC Name

2,2-dimethyl-6-(phenoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)10-14-8-12(16-13)9-15-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGXNISTJBQAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)COC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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